4-溴-5-(溴甲基)-3-(4-氯苯基)-1,2-噁唑

描述

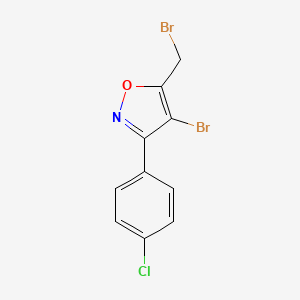

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound with a fused oxazole ring system. Let’s break down its structure:

- 4-Bromo : Indicates the presence of a bromine atom at the 4-position.

- 5-(bromomethyl) : Refers to a methyl group attached to the 5-position, which itself bears a bromine atom.

- 3-(4-chlorophenyl) : The 3-position contains a phenyl ring substituted with a chlorine atom.

- 1,2-oxazole : The core structure is an oxazole ring, consisting of a five-membered ring containing one oxygen and one nitrogen atom.

Molecular Structure Analysis

The molecular formula of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is C~11~H~6~Br~2~ClNO~2~ . The molecular weight is approximately 325.5 g/mol . The compound’s structure combines aromatic rings (phenyl and oxazole) with halogen substituents, imparting both reactivity and potential pharmacological properties.

Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, we can anticipate several possibilities:

- Halogen Exchange : The bromine atoms may undergo substitution reactions with other halogens (e.g., iodine or fluorine).

- Ring-Opening Reactions : The oxazole ring could participate in ring-opening reactions, leading to diverse derivatives.

- Cross-Coupling Reactions : Researchers might explore Suzuki, Heck, or Buchwald-Hartwig couplings to functionalize the phenyl ring.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a melting point within a specific range (experimental data required).

- Solubility : Solubility in various solvents (e.g., organic solvents, water) impacts its practical use.

- Stability : Stability under different conditions (light, temperature, pH) affects storage and handling.

科学研究应用

合成扩展噁唑

4-溴-5-(溴甲基)-3-(4-氯苯基)-1,2-噁唑作为合成扩展噁唑分子的反应支架。这些支架可以经历各种取代反应,制备烷基氨基、烷基硫氧和烷氧基-(甲基)噁唑,展示了它们在创造多样化化合物方面的多功能性。特别是溴甲基类似物提供了更具反应性的C-烷基化替代方案,有助于合成复杂的噁唑衍生物,如奥沙普洛星(Patil & Luzzio, 2016)。

区域选择性合成

一种简单高效的合成2-芳基-4-溴甲基-5-甲基-1,3-噁唑的方法展示了该化合物在区域选择性合成中的作用。该方法依赖于2-芳基-4,5-二甲基-1,3-噁唑与N-溴代琥珀酰亚胺或N-氯代琥珀酰亚胺在温和条件下反应,产生具有高区域选择性的卤甲基异构体(Yamane, Mitsudera, & Shundoh, 2004)。

交叉偶联反应

研究重点介绍了4-溴甲基-2-氯噁唑作为交叉偶联反应的构建块的合成和应用。这种新型噁唑化合物通过钯催化的斯蒂尔或铃木偶联反应,实现了2,4-二取代噁唑的合成,显示了对溴甲基位置的选择性,并允许在随后的步骤中进一步在氯位置进行官能团化处理(Young, Smith, & Taylor, 2004)。

在抗菌化合物中的应用

该化合物还是合成具有抗菌性能的新型三唑衍生物的前体。研究N2-羟甲基和N2-氨基甲基三唑衍生物,包含4-溴苯基和3-氯苯基团,已显示出在对抗各种细菌菌株中具有显著抗菌活性的化合物的潜力,突显了其在开发新型抗菌剂中的潜力(Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011)。

安全和危害

- Toxicity : Assessing toxicity requires experimental data. Halogenated compounds can be hazardous.

- Handling Precautions : Researchers should follow standard laboratory safety protocols.

- Environmental Impact : Disposal and environmental effects need consideration.

未来方向

- Biological Evaluation : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Derive analogs to explore structure-activity correlations.

- Synthetic Optimization : Develop efficient synthetic routes for scalability.

- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

属性

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKYXKCBSIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129947236 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)

![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)